2-(5-Bromo-1H-indol-2-YL)acetic acid

Description

Introduction to 2-(5-Bromo-1H-indol-2-yl)acetic Acid

Chemical Identity and Systematic Nomenclature

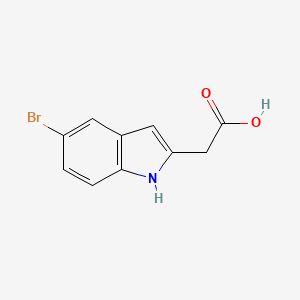

This compound (CAS No. 1018591-42-8) is a halogenated indole derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . Its IUPAC name derives from the indole core structure substituted with a bromine atom at the 5-position and an acetic acid moiety at the 2-position. The systematic nomenclature follows standard rules for polycyclic heteroaromatic compounds:

- The parent structure is 1H-indole , a bicyclic system comprising a benzene ring fused to a pyrrole ring.

- Substituents are numbered based on the indole numbering system, with the pyrrole nitrogen designated as position 1.

- The bromine atom occupies position 5 on the benzene ring, while the acetic acid group (-CH₂COOH) is attached to position 2 of the pyrrole ring.

This compound is structurally distinct from related molecules such as 5-bromoindole-2-carboxylic acid (CAS 7254-19-5, C₉H₆BrNO₂) and 2-amino-2-(5-bromo-1H-indol-2-yl)acetic acid (CID 82379456, C₁₀H₉BrN₂O₂), which differ in functional groups at the 2-position.

Table 1: Comparative Analysis of Brominated Indole Derivatives

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1018591-42-8 | C₁₀H₈BrNO₂ | 254.08 |

| 5-Bromoindole-2-carboxylic acid | 7254-19-5 | C₉H₆BrNO₂ | 240.05 |

| 2-Amino-2-(5-bromo-1H-indol-2-yl)acetic acid | 1270311-22-2 | C₁₀H₉BrN₂O₂ | 269.09 |

Historical Context in Indole Derivative Research

Indole derivatives have long been studied for their biological and synthetic utility. The unsubstituted indole-3-acetic acid (IAA, CAS 87-51-4) is a well-characterized plant auxin involved in growth regulation. Brominated analogs like this compound emerged as tools to probe auxin receptor interactions, leveraging bromine’s electronegativity to alter electronic properties and stability.

Early synthetic routes to brominated indoles relied on electrophilic substitution using reagents like N-bromosuccinimide (NBS) . For example, the bromination of indole-3-acetic acid with NBS in tert-butanol yields 3-bromooxindole-3-acetic acid (BOAA), a reaction that proceeds via bromonium ion intermediates. While this compound itself is not a natural product, its synthesis reflects broader trends in modifying indole scaffolds for structure-activity relationship (SAR) studies.

Positional Isomerism in Brominated Indole Acetic Acids

Positional isomerism significantly influences the physicochemical and biological properties of brominated indole derivatives. In this compound, the bromine atom at position 5 creates distinct electronic effects compared to isomers such as 4-bromoindole-2-acetic acid or 6-bromoindole-2-acetic acid :

- Electronic Effects : The 5-bromo substituent deactivates the indole ring via electron withdrawal, reducing reactivity toward electrophilic attack at adjacent positions. This contrasts with electron-donating groups like methyl or methoxy, which increase ring reactivity.

- Steric Considerations : Bromine’s van der Waals radius (1.85 Å) introduces steric hindrance, potentially affecting binding to biological targets. For instance, 5-bromo substitution may hinder interactions with auxin-binding proteins compared to smaller substituents.

- Synthetic Accessibility : Bromination at position 5 is favored in certain reaction conditions due to the directing effects of the acetic acid group at position 2. By contrast, bromination at position 7 requires specialized catalysts or protecting groups.

The interplay between substituent position and molecular function underscores the importance of regioselective synthesis in indole chemistry. For example, 5-bromoindole-2-carboxylic acid (CAS 7254-19-5) exhibits different hydrogen-bonding capabilities compared to this compound due to the replacement of the acetic acid side chain with a carboxylic acid group.

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

2-(5-bromo-1H-indol-2-yl)acetic acid |

InChI |

InChI=1S/C10H8BrNO2/c11-7-1-2-9-6(3-7)4-8(12-9)5-10(13)14/h1-4,12H,5H2,(H,13,14) |

InChI Key |

MNHHMYSOBVMIQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of 5-Bromoindole with Bromoacetic Ester

This method leverages nucleophilic substitution to introduce the acetic acid group. Key steps include:

- Base-mediated alkylation : 5-Bromoindole reacts with bromoacetic ester in the presence of a strong base (e.g., sodium hydride).

- Hydrolysis : The ester intermediate is converted to the carboxylic acid under acidic or basic conditions.

Reaction Conditions

Hydrolysis Conditions

| Parameter | Value |

|---|---|

| Reagent | HCl (acidic) or NaOH (basic) |

| Solvent | Aqueous or ethanol |

| Temperature | Reflux |

| Time | 2–6 hours |

| Yield | 80–95% |

This approach is efficient but requires precise control to avoid side reactions. The bromine at the 5-position may influence reactivity, necessitating optimization of base strength and solvent polarity.

N-Protected Indole Alkylation

To direct alkylation to the 2-position, the indole’s NH group is transiently protected (e.g., N-methylation). This method improves regioselectivity:

Steps

- Protection : 5-Bromoindole is treated with methyl iodide and NaH to form N-methyl-5-bromoindole.

- Alkylation : The protected indole reacts with bromoacetic ester under basic conditions.

- Deprotection : Acidic or basic hydrolysis removes the methyl group.

Conditions

| Step | Conditions |

|---|---|

| Protection | NaH, MeI, THF, 0°C to RT, 1h |

| Alkylation | Bromoacetic ester, NaH, THF, RT, 24h |

| Deprotection | HCl in dioxane, reflux, 2h |

Yield Profile

| Step | Yield (%) |

|---|---|

| Protection | ~90% |

| Alkylation | ~80% |

| Deprotection | ~95% |

This method enhances positional control but introduces additional steps. The use of THF as a solvent ensures solubility of intermediates.

Coupling Reactions

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling introduces the acetic acid group via a boronic acid partner.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Ligand | SPhos or XPhos |

| Base | K₂CO₃ or Cs₂CO₃ |

| Solvent | Dioxane/H₂O or DMF/H₂O |

| Temperature | 80–100°C |

| Time | 12–24 hours |

| Yield | 50–70% (estimated) |

Limitations : Requires synthesis of a boronic acid intermediate (e.g., (2-acetic acid)boronic acid), which may be challenging due to instability.

Stille Coupling

A tin-based coupling offers an alternative to Suzuki reactions.

Conditions

| Parameter | Value |

|---|---|

| Reagent | Acetic acid-tethered organotin reagent |

| Catalyst | Pd(PPh₃)₄ |

| Solvent | Toluene or THF |

| Temperature | 80–110°C |

| Time | 6–12 hours |

| Yield | 40–60% (estimated) |

Challenges : Organotin reagents are less commonly used due to toxicity and synthesis complexity.

Formylation and Oxidation

Vilsmeier-Haack Formylation

This method targets the 2-position via electrophilic formylation, followed by oxidation to the carboxylic acid.

Steps

- Formylation : 5-Bromoindole reacts with DMF/POCl₃ to form a 2-formyl intermediate.

- Oxidation : KMnO₄ or CrO₃ oxidizes the aldehyde to a carboxylic acid.

Conditions

| Step | Conditions |

|---|---|

| Formylation | DMF, POCl₃, 0°C to RT |

| Oxidation | KMnO₄, H₂O, reflux |

| Yield | 30–50% |

Limitations : Poor regioselectivity; the aldehyde often forms at the 3-position.

Other Methods

Electrophilic Substitution with Acetic Anhydride

Acylation using acetic anhydride and Lewis acids (e.g., BF₃·Et₂O) is rarely successful due to the indole’s NH group directing substitution to the 3-position.

Conditions

| Parameter | Value |

|---|---|

| Reagent | Acetic anhydride |

| Catalyst | BF₃·Et₂O |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to RT |

| Time | 2–4 hours |

| Yield | ~20% |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Direct Alkylation | High efficiency, few steps | Regioselectivity challenges | 60–90 |

| N-Protected Alkylation | Improved regioselectivity | Additional protection/deprotection steps | 70–80 |

| Suzuki Coupling | Versatile for functionalization | Requires boronic acid synthesis | 50–70 |

| Formylation | Direct access to 2-position | Low yield, poor selectivity | 30–50 |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1H-indol-2-YL)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(5-Bromo-1H-indol-2-YL)acetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Industry: Used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1H-indol-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in targeted cells .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent positions and their impact on properties:

Key Observations :

- Substituent Position : Moving the acetic acid group from the 2- to 3-position (as in ) alters hydrogen-bonding networks and crystal packing, which could affect solubility and crystallinity.

- Electron-Withdrawing Groups : Bromine at the 5-position increases electrophilicity, facilitating reactions like nucleophilic substitution or cross-coupling .

- Functional Groups : The addition of a formyl group (e.g., ) or oxo group (e.g., ) introduces sites for further chemical modifications, such as condensation or reduction.

Physical and Spectral Properties

- Melting Points: Brominated analogs generally exhibit higher melting points (e.g., 172–174°C for ) compared to non-halogenated derivatives, likely due to stronger van der Waals interactions.

- Spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.